molecular formula C23H20O3 B5614805 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No. B5614805
M. Wt: 344.4 g/mol
InChI Key: LHRIPWXZPGTKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromenone derivatives, including those similar to 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, often involves cyclization reactions under mild conditions. For example, microwave-assisted cyclization under mildly basic conditions has been demonstrated as an effective method for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, yielding products in 50-72% yields (Dao et al., 2018). Another approach involves a one-pot synthesis using a multi-component reaction that efficiently yields chromen-2-one derivatives (Alizadeh & Ghanbaripour, 2013).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often characterized by X-ray crystallography. For instance, the structure of a related compound, 3,3'-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one), was determined to crystallize in a monoclinic system, providing insights into the spatial arrangement of the molecule and intermolecular interactions that may influence its chemical reactivity and physical properties (Manolov & Maichle-Moessmer, 2012).

Chemical Reactions and Properties

Chromenone derivatives participate in various chemical reactions, including fluorescent and metal interaction properties. For example, studies have shown that certain benzo[c]chromen-6-one derivatives exhibit fluorescence enhancement in the presence of metals, indicating their potential use as fluorescent probes in analytical chemistry (Gülcan et al., 2021). Additionally, these compounds can undergo domino reactions involving Michael addition, intramolecular aldol, oxidative aromatization, and lactonization to efficiently produce novel benzo[c]chromen-6-one molecules with diverse substituents (Poudel & Lee, 2014).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. X-ray crystallography provides detailed information on the crystal system, cell dimensions, and molecular packing, which are essential for understanding the material's physical characteristics (Manolov & Maichle-Moessmer, 2012).

properties

IUPAC Name

3-benzyl-4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-14-17-12-19-16-9-5-6-10-20(16)25-22(19)13-21(17)26-23(24)18(14)11-15-7-3-2-4-8-15/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIPWXZPGTKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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